molecular formula C9H10ClNO3 B3037030 4-Chloro-1-nitro-2-(propan-2-yloxy)benzene CAS No. 40422-90-0

4-Chloro-1-nitro-2-(propan-2-yloxy)benzene

Cat. No.: B3037030
CAS No.: 40422-90-0
M. Wt: 215.63 g/mol
InChI Key: HCIBCEGQISKOTI-UHFFFAOYSA-N
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Description

4-Chloro-1-nitro-2-(propan-2-yloxy)benzene is an organic compound with the molecular formula C9H10ClNO3 It is a derivative of nitrobenzene, where the nitro group is substituted at the para position relative to the chlorine atom, and an isopropoxy group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-nitro-2-(propan-2-yloxy)benzene typically involves the nitration of 4-chloro-2-fluoronitrobenzene followed by the introduction of the isopropoxy group. One common method involves heating a mixture of 4-chloro-2-fluoronitrobenzene and caesium carbonate in 2-propanol at 60°C for 24 hours. The reaction mixture is then concentrated, and the residue is purified using silica gel chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-nitro-2-(propan-2-yloxy)benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acetic acid.

    Substitution: The chlorine atom can be substituted by nucleophiles such as hydroxide, methoxide, or amide to form corresponding substituted products.

Common Reagents and Conditions

    Reduction: Iron powder and acetic acid at 50°C for 1 hour.

    Substitution: Strong nucleophiles like hydroxide, methoxide, or amide in appropriate solvents.

Major Products Formed

    Reduction: 4-Chloro-2-(propan-2-yloxy)aniline.

    Substitution: Products such as 4-nitrophenol, 4-nitroanisole, and 4-nitroaniline.

Scientific Research Applications

4-Chloro-1-nitro-2-(propan-2-yloxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-1-nitro-2-(propan-2-yloxy)benzene involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The isopropoxy group may influence the compound’s solubility and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-isopropoxyaniline: Similar structure but with an amino group instead of a nitro group.

    4-Chloro-2-fluoronitrobenzene: Precursor in the synthesis of 4-Chloro-1-nitro-2-(propan-2-yloxy)benzene.

    4-Nitrophenol: Similar nitro group but lacks the chlorine and isopropoxy groups.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

4-chloro-1-nitro-2-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-6(2)14-9-5-7(10)3-4-8(9)11(12)13/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCIBCEGQISKOTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1.0 g of 4-chloro-2-fluoronitrobenzene and 9.3 g of caesium carbonate in 10 ml of 2-propanol is heated at 60° C. for 24 h. The mixture is then concentrated and the residue is taken up with 100 ml of a mixture of water and ethyl acetate. The aqueous phase is extracted three times with 50 ml of ethyl acetate. The combined organic phases are washed with 50 ml of a saturated sodium chloride solution, dried over anhydrous magnesium sulfate, filtered and then concentrated to dryness under reduced pressure. The residue is purified on 90 g of silica, elution being carried out with 95/5 heptane/ethyl acetate, so as to obtain 885 mg of 4-chloro-1-nitro-2-(propan-2-yloxy)benzene in the form of a yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Name
caesium carbonate
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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